molecular formula C19H22N8 B6458998 4-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline CAS No. 2549027-70-3

4-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

Cat. No. B6458998
CAS RN: 2549027-70-3
M. Wt: 362.4 g/mol
InChI Key: CRXPNDJIVMLRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic compound bearing a pyrazole moiety . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The synthesis process involves green synthesis methods, such as microwave-assisted and grinding techniques .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . The compound crystallizes in a monoclinic P 2 1 / n space group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include green synthesis methods, such as microwave-assisted and grinding techniques . The reaction mixture after cooling was poured into ice water, the formed solid was filtrated, and recrystallized from toluene to afford the compound .

Scientific Research Applications

Cardiovascular and Renal Diseases Treatment

This compound is part of a class of substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine compounds that have been used in the treatment or prophylaxis of cardiovascular and renal diseases . These compounds can be used as a sole agent or in combination with other active ingredients .

Antileishmanial Activity

Some hydrazine-coupled pyrazoles, which are structurally similar to the compound , have shown potent antileishmanial activity . In particular, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

The same study also revealed that the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively . This suggests potential antimalarial applications for similar compounds.

Anti-HIV Activity

Heterocycles based on the 1,2,3-triazole moiety, which is structurally related to the compound , have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activity .

Antitubercular Activity

The same class of 1,2,3-triazole-based heterocycles has also shown potent antitubercular activity .

Antiviral Activity

These heterocycles have also been used in the development of antiviral drugs .

Antibacterial Activity

The antibacterial activity of 1,2,3-triazole-based heterocycles suggests potential applications for similar compounds in the treatment of bacterial infections .

Anticancer Activity

Finally, these heterocycles have also been used in the development of anticancer drugs .

properties

IUPAC Name

4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8/c1-2-5-16-15(4-1)19(23-13-20-16)26-10-8-25(9-11-26)17-12-18(22-14-21-17)27-7-3-6-24-27/h3,6-7,12-14H,1-2,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXPNDJIVMLRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.